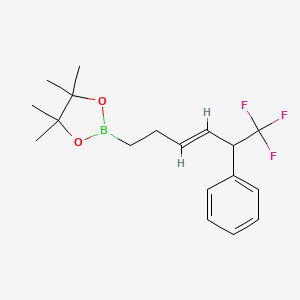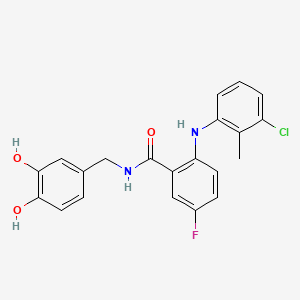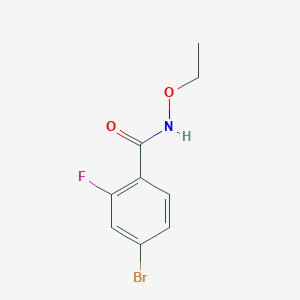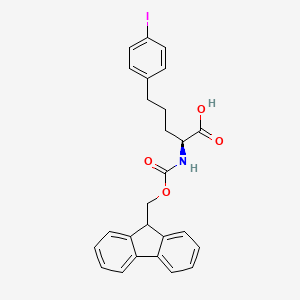
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a pentanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using iodine or other iodinating agents under specific conditions.
Coupling: The protected amino acid is coupled with the iodinated phenyl compound using coupling reagents like EDCI or DCC.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.
Reduction: Reduction reactions can target the carbonyl groups or the iodophenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound suitable for various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
Biology
Protein Engineering: Used in the modification of proteins for research purposes.
Bioconjugation: Facilitates the attachment of biomolecules to various substrates.
Medicine
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid largely depends on its application. In peptide synthesis, it acts as a protecting group for amino acids, preventing unwanted side reactions. The iodophenyl group can participate in various chemical reactions, facilitating the formation of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
Uniqueness
- Structural Features : The presence of both the Fmoc protecting group and the iodophenyl group makes it unique.
- Reactivity : The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, sets it apart from similar compounds.
- Applications : Its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility.
This detailed article provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H24INO4 |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24INO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI Key |
PWTVNALSMDCQHR-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)I)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



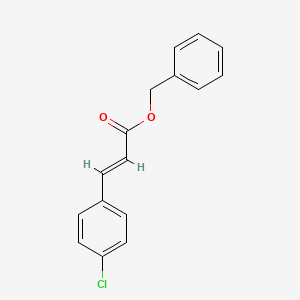
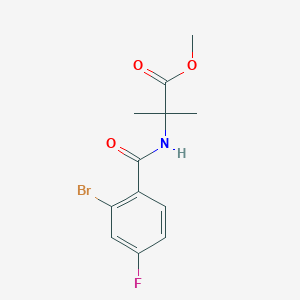
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
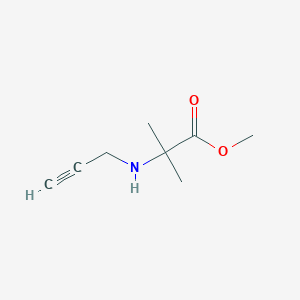

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)

![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
